molecular formula C24H38O4 B1150517 Agathadiol diacetate CAS No. 24022-13-7

Agathadiol diacetate

Cat. No.: B1150517
CAS No.: 24022-13-7
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Agathadiol diacetate can be synthesized through various methods. One common approach involves the isolation of agathadiol from natural sources such as the barks of Pinus yunnanensis. The isolated agathadiol is then subjected to acetylation reactions to form this compound. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

Agathadiol diacetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and acetone . Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound.

Scientific Research Applications

Agathadiol diacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of agathadiol diacetate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating various biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subjects of current research.

Comparison with Similar Compounds

Agathadiol diacetate can be compared with other similar diterpenoid compounds, such as:

Compared to these compounds, this compound is unique due to its natural origin and specific bioactive properties. Its applications in research and potential therapeutic uses set it apart from other similar compounds.

Properties

IUPAC Name

[(E)-5-[(1S,4aR,5S,8aR)-5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHXIQMBWNFUCB-AOYOYUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)COC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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